

Spectroscopic Data and Characterization of 1-Phenethylbiuret: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenethylbiuret ($C_{10}H_{13}N_3O_2$), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data for 1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the acquisition of such data are also provided to facilitate the empirical validation and further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-phenethylbiuret. These predictions are based on established computational models and provide a foundational dataset for the initial characterization of the molecule.

Table 1: Predicted ¹H NMR Data for 1-Phenethylbiuret (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.35 - 7.20	m	5H	C ₆ H ₅ -
~5.80	br s	1H	-NH-
~5.60	br s	1H	-NH-
~5.40	br s	1H	-NH2
~3.60	t	2H	-CH ₂ -N-
~2.85	t	2H	Ph-CH ₂ -

Note: Chemical shifts for N-H protons can be broad and their positions may vary depending on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for 1-Phenethylbiuret

(125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~158.0	C=O (central)
~156.5	C=O (terminal)
~138.5	Quaternary C (aromatic)
~129.0	CH (aromatic)
~128.8	CH (aromatic)
~126.5	CH (aromatic)
~42.0	-CH ₂ -N-
~35.5	Ph-CH ₂ -

Table 3: Predicted Infrared (IR) Absorption Bands for 1-Phenethylbiuret



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Strong, Broad	N-H Stretching (amines and amides)
~3060, 3030	Medium	C-H Stretching (aromatic)
~2930, 2850	Medium	C-H Stretching (aliphatic)
~1700	Strong	C=O Stretching (amide I)
~1640	Strong	C=O Stretching (amide I)
~1550	Medium	N-H Bending (amide II)
~1495, 1450	Medium	C=C Stretching (aromatic)
~750, 700	Strong	C-H Bending (out-of-plane, monosubstituted benzene)

Table 4: Predicted Mass Spectrometry (MS) Data for 1-

Phenethylbiuret

m/z	Relative Intensity	Assignment
207.10	High	[M]+ (Molecular Ion)
148.07	Medium	[M - NH ₂ CONH] ⁺
105.07	High	[C ₆ H ₅ CH ₂ CH ₂] ⁺
104.06	High	[C ₆ H ₅ CH=CH ₂] ⁺ (Tropylium ion rearrangement)
91.05	Medium	[C ₇ H ₇]+ (Tropylium ion)
77.04	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 1-phenethylbiuret.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the 1-phenethylbiuret molecule.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Weigh approximately 10-20 mg of 1-phenethylbiuret for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing
 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (e.g., zg30).
- Number of Scans: 16-64 (depending on sample concentration).
- Spectral Width: 0-12 ppm.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
- Spectral Width: 0-200 ppm.



Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- Integrate the peaks in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 1-phenethylbiuret by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the solid 1-phenethylbiuret sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

• Collect a background spectrum of the empty, clean ATR crystal.



- Collect the sample spectrum over a range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

- Identify the characteristic absorption bands (peaks) in the spectrum.
- Correlate the wavenumbers of these bands to specific functional groups and bond vibrations using standard IR correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-phenethylbiuret.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (for ESI-MS):

- Prepare a dilute solution of 1-phenethylbiuret (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute this stock solution with the same solvent to a final concentration of approximately 1-10 μg/mL.
- If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the final solution to promote ionization.

Data Acquisition (ESI-MS):

- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μL/min).
- Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion or other adducts.



- The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-500).
- For fragmentation studies (MS/MS), select the molecular ion (or a prominent adduct ion) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

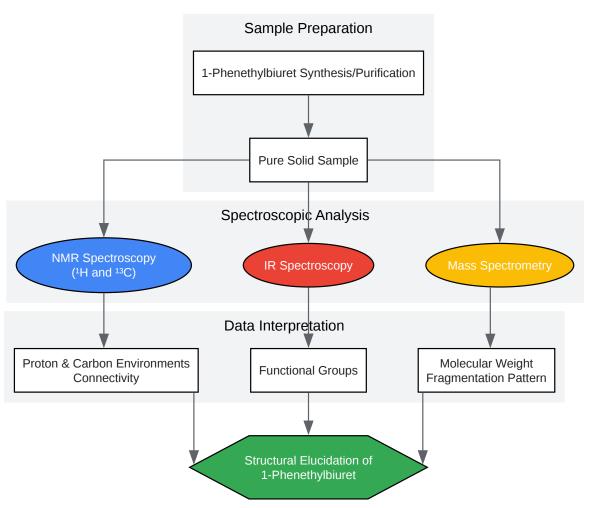
Data Analysis:

- Identify the molecular ion peak to confirm the molecular weight of the compound.
- Analyze the fragmentation pattern to deduce structural information. The fragmentation can help to identify characteristic substructures within the molecule.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 1-phenethylbiuret.





Workflow for Spectroscopic Characterization of 1-Phenethylbiuret

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Caption: Spectroscopic characterization workflow.

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